molecular formula C8H5FO2 B1312449 6-fluoro-3H-isobenzofuran-1-one CAS No. 23932-84-5

6-fluoro-3H-isobenzofuran-1-one

Cat. No. B1312449
CAS RN: 23932-84-5
M. Wt: 152.12 g/mol
InChI Key: LRPVIFOWOOZXEW-UHFFFAOYSA-N
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Description

6-fluoro-3H-isobenzofuran-1-one is a type of benzofuran derivative . As a kind of isobenzofuranone, it can be used to enhance aroma in perfumery . It also has certain pharmacological effects such as antioxidant activity and antiplatelet activity .


Synthesis Analysis

The synthesis of isobenzofuran-1(3H)-ones, including 6-fluoro-3H-isobenzofuran-1-one, can be achieved through a simple, economic, environmentally benign procedure . This involves the oxidation of indane derivatives to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water .


Molecular Structure Analysis

The molecular structure of 6-fluoro-3H-isobenzofuran-1-one is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 134.1320 .


Chemical Reactions Analysis

In the synthesis process, indane derivatives are oxidized without a catalyst in subcritical water under oxygen pressure . Oxygen probably attacks the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known Kornblum–DeLaMare reaction .


Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity of 6-fluoro-3H-isobenzofuran-1-one can be found on various chemical databases .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : Isobenzofuran-1(3H)-ones are used in the synthesis of various organic compounds .
    • Methods of Application : A simple, economic, environmentally benign, and general procedure can be used for the synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones in only one step and without a catalyst .
    • Results : The study demonstrated that indane derivatives were oxidized to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water .
  • Anticancer Research

    • Summary of Application : Isobenzofuran-1(3H)-ones have been studied for their antiproliferative activity .
    • Methods of Application : A series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones (phtalides) was synthesized via condensation, aromatization, and acetylation reactions .
    • Results : Some derivatives inhibited 90% of cell viability at 100 µM. Also, two phtalides presented biological activity superior to that of etoposide (VP16), a commercial drug used as a positive control in the assays .
  • Pharmaceutical Research

    • Summary of Application : 6-Fluoro-4-nitro-1(3H)-isobenzofuranone has been used in the synthesis of a Poly (ADP-ribose) Polymerase-1/2 Inhibitor, a proposed anticancer agent .
  • Perfumery

    • Summary of Application : Isobenzofuran-1(3H)-ones can be used to enhance aroma in perfumery .
    • Results : The use of isobenzofuran-1(3H)-ones in perfumery can contribute to a unique and appealing scent profile .
  • Pharmacological Effects

    • Summary of Application : Some isobenzofuran-1(3H)-ones have shown antioxidant activity and antiplatelet activity .
    • Results : The antioxidant and antiplatelet activities of these compounds could have beneficial effects in the treatment of various health conditions .
  • Chemical Research

    • Summary of Application : 6-Fluoro-3H-isobenzofuran-1-one is listed as a building block in biochemical research .
    • Results : The specific results would depend on the nature of the research and the other compounds used in the synthesis .
  • Chemical Synthesis

    • Summary of Application : Isobenzofuran-1(3H)-ones are used as building blocks in chemical synthesis .
    • Methods of Application : These compounds can be used in the synthesis of more complex molecules for various research applications .
    • Results : The specific results would depend on the nature of the research and the other compounds used in the synthesis .
  • Perfumery

    • Summary of Application : 6-fluoro-4-nitro-3H-isobenzofuran-1-one, a kind of isobenzofuranone, can be used to enhance aroma in perfumery .
    • Methods of Application : The specific methods of application in perfumery would depend on the desired scent profile and the other ingredients used. Typically, these compounds would be blended with other aroma chemicals to create a complex fragrance .
    • Results : The use of isobenzofuran-1(3H)-ones in perfumery can contribute to a unique and appealing scent profile .
  • Pharmacological Effects

    • Summary of Application : 6-fluoro-4-nitro-3H-isobenzofuran-1-one has certain pharmacological effects such as antioxidant activity and antiplatelet activity .
    • Methods of Application : These compounds could potentially be used in the development of new drugs or treatments. The specific methods of application would depend on the disease or condition being treated .
    • Results : The antioxidant and antiplatelet activities of these compounds could have beneficial effects in the treatment of various health conditions .
  • Chemical Research

    • Summary of Application : 4-[(6-Fluoro-3-pyridinyl)ethynyl]-2-benzofuran-1(3H)-one is a kind of benzofuran derivative .
    • Methods of Application : As a benzofuran derivative, this compound can be used in the synthesis of more complex molecules for various research applications .
    • Results : The specific results would depend on the nature of the research and the other compounds used in the synthesis .

Safety And Hazards

Specific safety and hazard information for 6-fluoro-3H-isobenzofuran-1-one can be found on various chemical databases . It’s important to handle this compound with appropriate safety measures.

Future Directions

Benzofuran compounds, including 6-fluoro-3H-isobenzofuran-1-one, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on exploring these properties further and developing new semisynthetic radical scavengers of senolytic properties .

properties

IUPAC Name

6-fluoro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPVIFOWOOZXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457515
Record name 6-fluoro-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3H-isobenzofuran-1-one

CAS RN

23932-84-5
Record name 6-fluoro-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(bromomethyl)-5-fluorobenzoate (0.750 g, 3.04 mmol) and calcium carbonate (1.823 g, 18.21 mmol) in 1,4-dioxane (30 mL) and water (30.0 mL) was heated at reflux for 2.5 hr. The insoluble material was removed by filtration. The filtrate was concentrated under vacuum and then extracted with CH2Cl2 (4×30 mL). The combined extract was dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product (0.423 g, 2.78 mmol, 92% yield) as a white solid.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.823 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
92%

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